molecular formula C14H13N7O2 B2451294 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351595-30-6

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2451294
CAS No.: 1351595-30-6
M. Wt: 311.305
InChI Key: YZKRNNRBMPTNKD-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N7O2 and its molecular weight is 311.305. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer drug development. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure with multiple heterocycles, which are known to enhance biological activity. The presence of both pyridazine and pyrazole rings contributes to its pharmacological properties.

1. Anti-inflammatory Activity

Recent studies have identified derivatives of pyridazine as potential multi-target anti-inflammatory agents. For instance, compounds similar to this compound have shown promising results in inhibiting key enzymes involved in inflammatory processes:

  • Carbonic Anhydrase (CA) Inhibition : The compound exhibits inhibitory effects on several isoforms of carbonic anhydrase (hCA I, II, IX, XII), with inhibition constants (Ki) ranging from low nanomolar to sub-nanomolar levels. Notably, derivatives showed Ki values as low as 4.9 nM for hCA IX, indicating potent activity .
  • Cyclooxygenase (COX) Inhibition : It has been reported that pyridazine-based compounds can effectively inhibit COX-2, an enzyme associated with inflammation and pain. This inhibition is crucial for developing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that pyridazine derivatives can target multiple pathways involved in cancer cell proliferation:

  • Tyrosine Kinase Inhibition : Some studies have suggested that pyridazine derivatives may act as inhibitors of tyrosine kinases, which play a critical role in cancer cell signaling pathways. This mechanism could lead to reduced tumor growth and proliferation .

Case Study 1: Pyridazine Derivatives in Cancer Treatment

A study published in 2023 evaluated various pyridazine derivatives for their anticancer properties. Among the tested compounds, those similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyridazine-based sulfonamides. These compounds were shown to reduce inflammation in animal models by inhibiting COX and lipoxygenase pathways, providing a basis for their use in treating inflammatory diseases .

Table 1: Inhibition Constants (Ki) of Pyridazine Derivatives

CompoundTarget EnzymeKi (nM)
Compound AhCA II5.3
Compound BhCA IX4.9
Compound CCOX-212.3
Compound D5-LOX19.4

This table summarizes the inhibitory potency of various derivatives related to this compound against key enzymes involved in inflammation and cancer.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2/c22-13-3-1-6-17-21(13)10-8-15-14(23)11-4-5-12(19-18-11)20-9-2-7-16-20/h1-7,9H,8,10H2,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKRNNRBMPTNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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